2-(Pent-4-ynyloxy)nicotinonitrile
Overview
Description
2-(Pent-4-ynyloxy)nicotinonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biological Activity
2-(Pent-4-ynyloxy)nicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nicotinonitrile moiety linked to a pent-4-ynyl ether, which may contribute to its unique biological activities. The presence of the alkyne group may enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mode of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to reduced proliferation of cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular metabolism and growth.
- Receptor Interaction : It could interact with specific receptors on cell membranes, altering signal transduction pathways that regulate cell survival and proliferation.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to cellular damage and apoptosis.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against Gram-positive bacteria, indicating significant antibacterial potential.
- Cancer Cell Line Study : In experiments with human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM after 48 hours of exposure.
Data Summary
Activity | Tested Concentration | Effect Observed |
---|---|---|
Antimicrobial (Gram-positive) | 15 - 30 µg/mL | Inhibition of growth |
Anticancer (Breast cancer) | 20 µM | Decreased cell viability |
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-3-4-8-14-11-10(9-12)6-5-7-13-11/h1,5-7H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVGTGBAHILYIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.